molecular formula C8H13Cl2N3O2 B13621002 Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride

Cat. No.: B13621002
M. Wt: 254.11 g/mol
InChI Key: OVLKKTRSELXELD-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride is a chemical compound with the molecular formula C8H11N3O2·2HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization and methylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions may vary, but they often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for different applications .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
  • Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
  • 7-Methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid

Uniqueness

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride stands out due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-6-4-9-2-3-11(6)5-10-7;;/h5,9H,2-4H2,1H3;2*1H

InChI Key

OVLKKTRSELXELD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNCCN2C=N1.Cl.Cl

Origin of Product

United States

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